molecular formula C7H14O B3429781 4-Methylcyclohexanol CAS No. 7731-28-4

4-Methylcyclohexanol

Cat. No.: B3429781
CAS No.: 7731-28-4
M. Wt: 114.19 g/mol
InChI Key: MQWCXKGKQLNYQG-UHFFFAOYSA-N
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Description

4-Methylcyclohexanol is an organic compound with the molecular formula C7H14O. It is a derivative of cyclohexanol, where a methyl group is substituted at the fourth position of the cyclohexane ring. This compound exists as a colorless liquid and is known for its applications in organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methylcyclohexanol can be synthesized through the hydrogenation of 4-methylcyclohexanone. This process typically involves the use of a metal catalyst such as palladium or platinum under high pressure and temperature conditions. Another common method is the reduction of 4-methylcyclohexanone using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) as reducing agents .

Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic hydrogenation of 4-methylcyclohexanone. This method is preferred due to its efficiency and scalability. The reaction is carried out in a hydrogenation reactor where 4-methylcyclohexanone is exposed to hydrogen gas in the presence of a metal catalyst at elevated temperatures and pressures .

Chemical Reactions Analysis

Types of Reactions: 4-Methylcyclohexanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Hydrogen halides, tosyl chloride (TsCl) in the presence of a base like pyridine.

Major Products Formed:

Comparison with Similar Compounds

    Cyclohexanol: Similar to 4-Methylcyclohexanol but lacks the methyl group at the fourth position.

    2-Methylcyclohexanol: Another isomer with the methyl group at the second position.

    4-Methylcyclohexanone: The oxidized form of this compound.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its isomers and other cyclohexanol derivatives. This uniqueness makes it valuable in specific synthetic applications and industrial processes .

Properties

IUPAC Name

4-methylcyclohexan-1-ol
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InChI

InChI=1S/C7H14O/c1-6-2-4-7(8)5-3-6/h6-8H,2-5H2,1H3
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InChI Key

MQWCXKGKQLNYQG-UHFFFAOYSA-N
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Canonical SMILES

CC1CCC(CC1)O
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Molecular Formula

C7H14O
Record name 4-METHYLCYCLOHEXANOL
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DSSTOX Substance ID

DTXSID0060434, DTXSID301032962, DTXSID701032964
Record name Cyclohexanol, 4-methyl-
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Record name cis-4-Methylcyclohexanol
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Molecular Weight

114.19 g/mol
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Physical Description

Colorless liquid; [ICSC], COLOURLESS LIQUID.
Record name 4-Methylcyclohexanol
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Boiling Point

173 °C
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Flash Point

70 °C c.c.
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Solubility

Solubility in water: poor
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Density

Relative density (water = 1): 0.92
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Vapor Density

Relative vapor density (air = 1): 3.9
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Vapor Pressure

0.29 [mmHg]
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CAS No.

589-91-3, 7731-28-4, 7731-29-5
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Melting Point

-9.2 °C (cis-isomer)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methylcyclohexanol
Reactant of Route 2
4-Methylcyclohexanol
Reactant of Route 3
4-Methylcyclohexanol
Reactant of Route 4
4-Methylcyclohexanol
Reactant of Route 5
4-Methylcyclohexanol
Reactant of Route 6
4-Methylcyclohexanol
Customer
Q & A

ANone: 4-Methylcyclohexanol has the molecular formula C7H14O and a molecular weight of 114.19 g/mol.

ANone: Several spectroscopic techniques have been used to study this compound and its derivatives. These include:

  • NMR Spectroscopy: Both ¹H and ¹³C NMR have been extensively used to determine the structure and conformation of this compound isomers, especially in distinguishing cis and trans forms. [, , ]
  • FTIR Spectroscopy: FTIR has been used to identify characteristic functional groups and analyze the structure of this compound and its derivatives. [, , ]
  • Mass Spectrometry: Mass spectrometry, including techniques like electron impact ionization and charge exchange chemical ionization, has been employed to study the fragmentation patterns of this compound isomers and differentiate between them. [, , ]
  • UV-vis Spectroscopy: UV-vis spectroscopy has been used to follow the kinetics of carbocation formation during acid-catalyzed dehydration of this compound. []

A: The cis and trans isomers of this compound exhibit different reactivities and product distributions in various reactions. For instance, in acid-catalyzed dehydration, the cis isomer predominantly forms 1-methylcyclohexene, while the trans isomer yields a more complex mixture. [] This difference is attributed to the stereospecific nature of elimination reactions and the relative stabilities of the transition states involved. [, ]

A: The position of the methyl group significantly impacts the physical and chemical properties of methylcyclohexanol isomers. Studies on the metabolism of different methylcyclohexanol isomers in rabbits reveal distinct metabolic pathways and excretion profiles, suggesting that the position of the methyl group influences the interaction with metabolic enzymes. [, ]

A: Yes, this compound serves as a valuable starting material and intermediate in organic synthesis. For instance, it can be dehydrated to yield methylcyclohexenes, which are important building blocks in organic chemistry. [] It can also undergo oxidation reactions to form ketones, which are versatile intermediates. []

A: Yes, this compound has been investigated in the context of heterogeneous catalysis, particularly its hydrogenation to form 4-methylcyclohexanone. Studies have explored various catalysts, including a silica-supported cross-linked poly(maleic acid-co-styrene)-platinum complex, for this reaction, demonstrating the potential of catalytic systems for selective transformations of this compound. [, ]

A: Yes, computational chemistry techniques, particularly density functional theory (DFT), have been employed to calculate various properties of this compound, including ¹H and ¹³C NMR chemical shifts. These calculations have proven valuable in differentiating between the cis and trans isomers and understanding the influence of stereochemistry on NMR parameters. []

A: While specific QSAR models for this compound may not be extensively reported, the principle of QSAR has been applied to predict the atmospheric fate and reactivity of a series of saturated alcohols, including this compound. These models utilize molecular descriptors and experimental data to estimate parameters like tropospheric lifetimes and assess the environmental impact of these compounds. []

A: this compound released into the environment can undergo degradation through various processes, including reaction with atmospheric oxidants like hydroxyl radicals, nitrate radicals, and chlorine atoms. [] These reactions contribute to the compound's overall degradation in the atmosphere.

A: While specific ecotoxicological data for this compound may be limited, studies have investigated the atmospheric fate and potential environmental impact of saturated alcohols, including this compound. [] These investigations provide insights into the compound's degradation pathways and help in assessing potential risks associated with its release into the environment.

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